6-Bromo-5-methyl-2,2'-bipyridine
Description
Systematic Nomenclature and Molecular Identification
The systematic IUPAC name for this compound, 6-bromo-5-methyl-2,2'-bipyridine, reflects the positions of its substituents on the bipyridine scaffold. The parent structure, 2,2'-bipyridine, consists of two pyridine rings connected by a single bond between their C2 positions. In this derivative, a bromine atom occupies the C6 position of the first pyridine ring, while a methyl group is attached to the C5 position of the second pyridine ring. The molecular formula is C₁₁H₉BrN₂, with a molecular weight of 249.11 g/mol.
The SMILES notation (CC1=C(Br)N=C(C2=NC=CC=C2)C=C1) provides a linear representation of the structure, emphasizing the connectivity and substitution pattern. Key spectroscopic identifiers include:
- ¹H NMR : Distinct signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
- Mass spectrometry : A molecular ion peak at m/z 249.11 corresponding to [M]⁺.
| Property | Value | Source |
|---|---|---|
| CAS No. | 189195-36-6 | |
| Molecular formula | C₁₁H₉BrN₂ | |
| Molecular weight (g/mol) | 249.11 | |
| SMILES | CC1=C(Br)N=C(C2=NC=CC=C2)C=C1 |
Historical Development in Heterocyclic Chemistry
The synthesis of substituted bipyridines dates to the early 20th century, with 2,2'-bipyridine first reported in 1888. The introduction of halogen and alkyl substituents gained prominence in the 1930s, driven by the need for ligands with tailored steric and electronic profiles. Notably, Burstall's 1938 work on brominated bipyridines laid the groundwork for derivatives like 6-bromo-5-methyl-2,2'-bipyridine. Early methods involved vapor-phase bromination of 2,2'-bipyridine at elevated temperatures (~773 K), though this often yielded mixtures requiring laborious separation.
Advancements in Ullmann coupling and directed ortho-metalation later enabled regioselective synthesis. For instance, bromine can be introduced at the C6 position via electrophilic aromatic substitution, while methyl groups are added through Friedel-Crafts alkylation or cross-coupling reactions. These developments expanded the utility of bipyridines in catalysis and supramolecular chemistry, as substituents like bromine facilitate further functionalization (e.g., Suzuki-Miyaura coupling).
Positional Isomerism and Substituent Effects in Bipyridine Systems
Positional isomerism in bipyridines profoundly impacts their physicochemical properties. In 6-bromo-5-methyl-2,2'-bipyridine, the bromine and methyl groups occupy adjacent positions on distinct pyridine rings, creating a non-symmetric electronic environment. This contrasts with isomers like 6-bromo-2,2'-bipyridine (CAS No. 10495-73-5), where bromine is isolated on a single ring.
Substituent effects manifest in two key ways:
- Electronic modulation : Bromine's electron-withdrawing nature reduces electron density at the coordinating nitrogen atoms, weakening metal-ligand bonds. Conversely, the methyl group donates electrons via hyperconjugation, partially offsetting this effect.
- Steric interactions : The methyl group introduces torsional strain, potentially distorting the bipyridine backbone and altering metal-binding geometry.
The table below compares structural and electronic features of related bipyridines:
These variations underscore how subtle changes in substitution patterns can tune a ligand’s coordination behavior, enabling precise control over metal complex properties such as redox potentials and luminescence.
Properties
Molecular Formula |
C11H9BrN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
2-bromo-3-methyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c1-8-5-6-10(14-11(8)12)9-4-2-3-7-13-9/h2-7H,1H3 |
InChI Key |
XVTAYSHNOVGQNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C2=CC=CC=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methyl-2,2’-bipyridine typically involves the bromination of 5-methyl-2,2’-bipyridine. This can be achieved through various methods, including:
Direct Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, where a brominated precursor is reacted with a suitable organometallic reagent.
Industrial Production Methods: Industrial production of 6-Bromo-5-methyl-2,2’-bipyridine may involve large-scale bromination processes, optimized for high yield and purity. These processes often employ continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-methyl-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the bipyridine ring.
Coupling Reactions: It can form complex structures through coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Bipyridines: Products with various functional groups replacing the bromine atom.
Oxidized or Reduced Bipyridines: Compounds with altered oxidation states, useful in coordination chemistry.
Scientific Research Applications
6-Bromo-5-methyl-2,2’-bipyridine finds applications in several scientific research areas:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: Investigated for its role in drug design and development, particularly in metal-based therapeutics.
Industry: Utilized in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with various metal centers. These complexes can exhibit unique electronic and photophysical properties, making them valuable in catalysis and material science.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Electronic Comparisons
The substituent positions and electronic effects of 6-bromo-5-methyl-2,2'-bipyridine distinguish it from other bipyridine derivatives:
Substituent Position Effects :
- In 6-bromo-5-methyl-2,2'-bipyridine, bromine at the 6-position (meta to the coordinating nitrogen) reduces electron density on the pyridine ring, while the adjacent methyl group introduces steric bulk. This contrasts with 5-bromo-2,2'-bipyridine (), where bromine at the 5-position (para to nitrogen) creates a stronger electron-withdrawing effect, enhancing oxidative stability in metal complexes.
- Para-substituted derivatives (e.g., 4,4'-dimethyl-2,2'-bipyridine) exhibit symmetrical electronic environments, often improving catalytic activity in CO₂ reduction () .
Synthetic Accessibility :
- Brominated bipyridines are typically synthesized via cross-coupling or halogenation. For example, 5-bromo-2,2'-bipyridine is prepared using nickel-catalyzed reductive coupling (). Introducing a methyl group adjacent to bromine (as in the target compound) may require regioselective bromination or protective group strategies.
2.2 Catalytic and Photochemical Performance
- Electrochemical Behavior: Frontier orbital analysis () shows that electron-withdrawing substituents like bromine localize electron density on the bipyridine ring, shifting reduction potentials. In 6-bromo-5-methyl-2,2'-bipyridine, the bromine-methylene combination likely results in separated redox events, similar to rhenium-bipyridine complexes (Table S1, ). Copper-bipyridine catalysts with para-substituents (e.g., Cl, Br) exhibit higher water oxidation activity due to optimized ligand-to-metal charge transfer (). The target compound’s meta/para substituents may alter this pathway.
- Luminescence and Material Science: Methyl groups enhance steric protection of metal centers, reducing non-radiative decay in luminescent complexes. Bromine, however, may quench fluorescence via heavy atom effects. This contrasts with 4-methoxy-5-methylthio-2,2'-bipyridine (), where sulfur and oxygen substituents enable unique photophysical properties.
2.3 Crystallographic and Steric Considerations
- Crystal structures of substituted bipyridines (e.g., 6-phenoxy-4-phenyl-2,2'-bipyridine, ) reveal that bulky substituents influence packing and solubility. The methyl group in 6-bromo-5-methyl-2,2'-bipyridine may hinder π-π stacking, while bromine facilitates halogen bonding, affecting material crystallinity.
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